



# **Application Notes: 1,2-Distearoyllecithin (DSPC)** in Controlled-Release Drug Delivery

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Compound of Interest		
Compound Name:	1,2-Distearoyllecithin	
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#### Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid widely utilized in the development of controlled-release drug delivery systems.[1][2] Its structure consists of a hydrophilic phosphocholine head group and two saturated 18-carbon stearoyl acyl chains.[2] This amphipathic nature allows it to self-assemble into bilayer structures, such as liposomes and lipid nanoparticles (LNPs), making it a cornerstone excipient in pharmaceutical formulations.[3] DSPC is particularly valued for its ability to create rigid and stable vesicles, which is critical for controlling the release rate of encapsulated therapeutic agents.[1][4]

#### Physicochemical Properties and Advantages

The utility of DSPC in controlled-release applications stems from its distinct physicochemical properties:

- High Phase Transition Temperature (Tm): DSPC has a high Tm of approximately 55°C.[4] Below this temperature, its acyl chains are in a tightly packed, ordered gel state, which results in a rigid and less permeable lipid bilayer. This rigidity is crucial for minimizing premature drug leakage and ensuring a slow, sustained release of the encapsulated drug.[4] [5]
- Saturated Acyl Chains: The absence of double bonds in its stearoyl chains makes DSPC less susceptible to oxidative degradation, contributing to the chemical stability of the formulation.



- Zwitterionic Nature: As a phosphatidylcholine, DSPC is a zwitterionic or neutral lipid at physiological pH, which can reduce non-specific interactions with cells and proteins, potentially lowering cytotoxicity compared to charged lipid systems.[1]
- Biocompatibility and Biodegradability: DSPC is biocompatible and biodegradable, breaking down into naturally occurring lipids, which minimizes toxicity concerns.[6]

These properties collectively allow DSPC to enhance the encapsulation efficiency, stability, and circulation time of drug carriers, making it an ideal component for sophisticated drug delivery vehicles like liposomes and LNPs.[1][3]

Applications in Controlled-Release Systems

DSPC is a key component in various advanced drug delivery platforms:

- Liposomes: DSPC is frequently combined with cholesterol to form rigid liposomal vesicles.[7]
   [8] These formulations are designed to reduce the release rate of encapsulated drugs, prolonging their therapeutic effect.[5] For instance, DSPC-containing liposomes have been shown to provide a stable and slow release of dexamethasone and a lower release rate for cisplatin compared to liposomes made with lipids having lower transition temperatures.[5][7]
- Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery: DSPC has gained significant attention
  as a critical "helper lipid" in LNP formulations for delivering nucleic acids like mRNA and
  siRNA.[1][9] It is a component in both the Moderna and Pfizer-BioNTech COVID-19 mRNA
  vaccines.[1] In these systems, DSPC provides structural integrity to the nanoparticle,
  protecting the fragile nucleic acid payload and facilitating its effective delivery to target cells.
  [1][10][11]
- Temperature-Sensitive Liposomes (TSLs): In combination with lipids that have lower Tm, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DSPC can be used to engineer TSLs. These liposomes are stable at physiological temperature but rapidly release their contents when exposed to mild hyperthermia (around 41-42°C) at a target site, such as a tumor, allowing for externally controlled, site-specific drug release.[12][13]

# Data Presentation: Performance of DSPC-Based Formulations



## Methodological & Application

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The following table summarizes key quantitative data from various studies on DSPC-containing drug delivery systems.



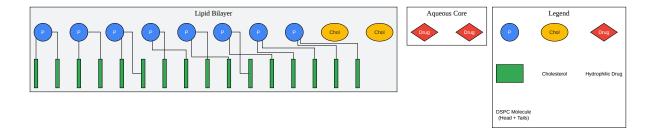
Formulati on Composit ion (molar ratio)	Drug/Payl oad	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Key Findings & Release Character istics
DSPC:Chol :DSPE- PEG2000	Mitonafide analogue	~120-140	< 0.1	-20 to -30	> 90%	Stable formulation with high encapsulati on efficiency.
DSPC:Chol (55:45)	Topotecan	Not specified	Not specified	Not specified	Not specified	Used to create a stable liposomal formulation for combinatio n therapy studies.[15]
DSPC:DSP G:Chol (70:20:10)	Carboplatin	Not specified	Not specified	Not specified	High	This combinatio n showed the highest loading efficiency for carboplatin compared to other tested lipid mixtures. [7]



DSPC Liposomes	Aquated CDDP	Not specified	Not specified	Not specified	Not specified	Exhibited the slowest drug release over 72 hours (~2%) compared to DMPC (~25%) and DPPC (~7%) liposomes. [5]
DSPC:DSP E- PEG2000: Timosapon in AIII (8:2:1)	Timosapon in AllI	~120	~0.15	~ -15	~ 90%	Optimized ratio for high drug loading and encapsulati on efficiency.
Ionizable Lipid:DSP C:Chol:PE G (50:10:38.5 :1.5)	mRNA	< 200	< 0.2	-0.53 to -5.1	High	Formulatio n used to create uniform LNPs for efficient mRNA delivery with excellent biocompati bility.[10] [11]



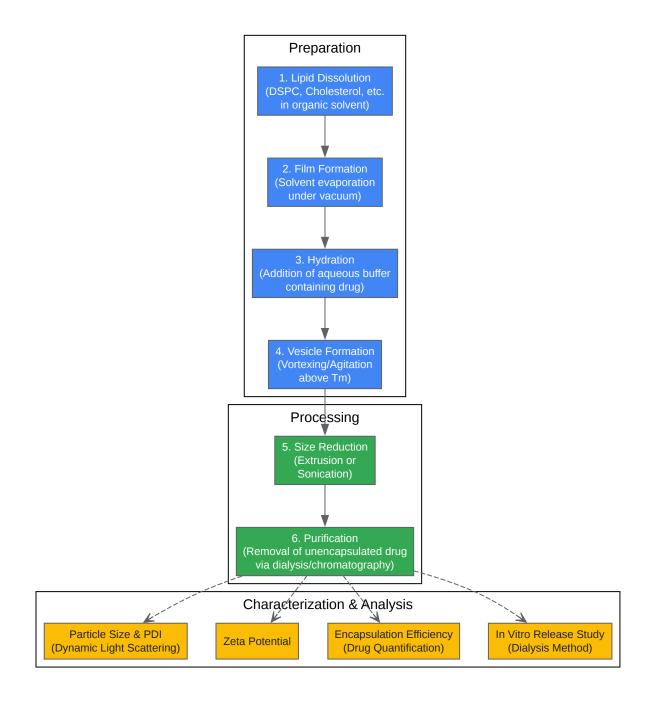
## **Visualizations**



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Caption: Structure of a DSPC-based liposome with cholesterol and an encapsulated drug.





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